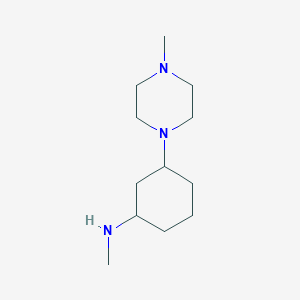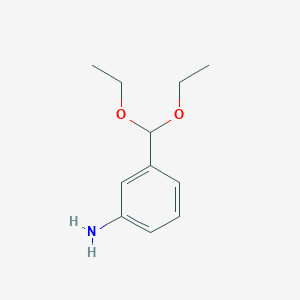
2-(4-cyano-3-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyano-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid typically involves the cyanoacetylation of appropriate precursors. One common method includes the reaction of 4-cyano-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another approach involves the use of 4-cyano-3-methoxyphenylacetonitrile, which is hydrolyzed under acidic conditions to form the acetic acid derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-cyano-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(4-cyano-3-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-cyano-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
4-Methoxyphenylacetic acid: Similar structure but lacks the cyano group, leading to different chemical and biological properties.
3-Methoxyphenylacetic acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and applications.
4-Cyano-3-methoxybenzaldehyde: Precursor in the synthesis of 2-(4-cyano-3-methoxyphenyl)acetic acid, with different functional groups influencing its reactivity.
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
2-(4-cyano-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c1-14-9-4-7(5-10(12)13)2-3-8(9)6-11/h2-4H,5H2,1H3,(H,12,13) |
Clé InChI |
OHQLEJOBMKQSLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(=O)O)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolane, 4-[(2,4-dinitrophenoxy)methyl]-2,2-dimethyl-](/img/structure/B8571428.png)








![Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester](/img/structure/B8571506.png)

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-5-methoxyphenol](/img/structure/B8571516.png)

